molecular formula C10H12INO2 B8383523 N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide

N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide

Cat. No. B8383523
M. Wt: 305.11 g/mol
InChI Key: JXKREDTZIZYOBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide is a useful research compound. Its molecular formula is C10H12INO2 and its molecular weight is 305.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-hydroxy-1-methyl-ethyl)-3-iodobenzamide

Molecular Formula

C10H12INO2

Molecular Weight

305.11 g/mol

IUPAC Name

N-(1-hydroxypropan-2-yl)-3-iodobenzamide

InChI

InChI=1S/C10H12INO2/c1-7(6-13)12-10(14)8-3-2-4-9(11)5-8/h2-5,7,13H,6H2,1H3,(H,12,14)

InChI Key

JXKREDTZIZYOBW-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C1=CC(=CC=C1)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-iodobenzoic acid (10.02 g, 40.30 mmol), in dry dichloromethane, at room temperature (180 mL) under a nitrogen atmosphere, EDCI (7.72 g, 40.30 mmol) was added followed by triethylamine (8.0 mL, 60.45 mmol) and the mixture was stirred at room temperature for further 5 minutes. DL Alaninol (3.02 g, 40.3 mmol) was then added and the mixture stirred at room temperature for 16 hrs. The reaction mixture was washed with a mixture of saturated brine and saturated sodium bicarbonate (1:1; 2×150 mL) followed by saturated brine solution (100 mL). The organics were separated and dried over magnesium sulfate and the solvent evaporated under vacuum. The residue was purified by flash column chromatography on silica gel (DCM:MeOH, 1% to 8% methanol gradient) to afford compound 1 (4.14 g, 13.6 mmol, 34% yield) as an off white solid.
Quantity
10.02 g
Type
reactant
Reaction Step One
Name
Quantity
7.72 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
3.02 g
Type
reactant
Reaction Step Three
Yield
34%

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